2-Chloro-6-ethoxyquinazolin-4-amine
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Overview
Description
2-Chloro-6-ethoxyquinazolin-4-amine is a chemical compound with the molecular formula C10H10ClN3O. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a chloro group at the 2-position, an ethoxy group at the 6-position, and an amine group at the 4-position of the quinazoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-ethoxyquinazolin-4-amine typically involves the reaction of 2-chloro-4-nitroaniline with ethyl chloroformate, followed by cyclization and reduction steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-ethoxyquinazolin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted quinazoline derivatives, while oxidation and reduction reactions can produce quinazoline N-oxides or reduced amine derivatives .
Scientific Research Applications
2-Chloro-6-ethoxyquinazolin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential antitumor agents and other pharmaceuticals.
Biological Studies: The compound is studied for its biological activities, including antiproliferative effects on cancer cell lines.
Chemical Research: It serves as a precursor for the synthesis of various heterocyclic compounds with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Chloro-6-ethoxyquinazolin-4-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or receptors involved in cell proliferation and survival. The exact molecular targets and pathways may vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
- 2-Chloro-4-aminopyrimidine
- 6-Ethoxy-2-methylquinazoline
- 4-Amino-2-chloroquinazoline
Uniqueness
2-Chloro-6-ethoxyquinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and ethoxy groups in the quinazoline ring enhances its potential as a versatile intermediate for the synthesis of various bioactive compounds .
Properties
Molecular Formula |
C10H10ClN3O |
---|---|
Molecular Weight |
223.66 g/mol |
IUPAC Name |
2-chloro-6-ethoxyquinazolin-4-amine |
InChI |
InChI=1S/C10H10ClN3O/c1-2-15-6-3-4-8-7(5-6)9(12)14-10(11)13-8/h3-5H,2H2,1H3,(H2,12,13,14) |
InChI Key |
GJPAALNMDHKLSN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N=C2N)Cl |
Origin of Product |
United States |
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